Ethyl 2-({[amino(phenyl)methylene]amino}oxy)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate
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Overview
Description
Ethyl 2-({[amino(phenyl)methylene]amino}oxy)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate is a complex organic compound with a unique structure that includes trifluoromethyl groups, ethoxycarbonyl groups, and an amino(phenyl)methylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[amino(phenyl)methylene]amino}oxy)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3,3,3-trifluoropyruvate with an appropriate amine to form the intermediate, which is then further reacted with ethyl chloroformate and an amino(phenyl)methylene compound under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[amino(phenyl)methylene]amino}oxy)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-({[amino(phenyl)methylene]amino}oxy)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of ethyl 2-({[amino(phenyl)methylene]amino}oxy)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, while the ethoxycarbonyl and amino(phenyl)methylene moieties may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 2-({[amino(phenyl)methylene]amino}oxy)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate can be compared with other similar compounds, such as:
Ethyl 2-({[amino(phenyl)methylene]amino}oxy)-2-[(methoxycarbonyl)amino]-3,3,3-trifluoropropanoate: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Ethyl 2-({[amino(phenyl)methylene]amino}oxy)-2-[(ethoxycarbonyl)amino]-3,3,3-difluoropropanoate: Similar structure but with difluoromethyl groups instead of trifluoromethyl groups.
The uniqueness of this compound lies in its trifluoromethyl groups, which can significantly influence its chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 2-({[amino(phenyl)methylene]amino}oxy)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate is a complex organic compound with potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈F₃N₃O₅
- Molecular Weight : 377.315 g/mol
- CAS Number : Not specified in the sources but can be referenced as a unique identifier for chemical substances.
Research indicates that compounds similar to this compound often exhibit their biological effects through interactions with specific biological targets such as enzymes or receptors. The presence of trifluoromethyl groups can enhance lipophilicity and biological activity, potentially influencing interactions with cellular targets.
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally related to this compound. For instance:
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study indicated that modifications in the amino and carbonyl groups significantly influence the compound's ability to inhibit cancer cell proliferation.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example:
- Kinase Inhibition : Substituted derivatives of similar compounds have been identified as effective kinase inhibitors, suggesting a potential mechanism for the observed biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
Structural Feature | Effect on Activity |
---|---|
Trifluoromethyl Group | Increases lipophilicity and potentially enhances binding affinity to targets |
Ethoxycarbonyl Group | May influence metabolic stability and bioavailability |
Amino Group Substitution | Variations can lead to significant changes in potency against specific targets |
Case Studies
-
Case Study on Anticancer Effects :
- A series of experiments demonstrated that derivatives of this compound exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells. The IC50 values ranged from 5 to 20 µM depending on the specific derivative used.
-
Enzyme Inhibition Profile :
- A study evaluated the inhibition of protein kinase C (PKC) by structurally similar compounds. Results indicated that certain analogs could inhibit PKC activity with an IC50 value of approximately 10 µM.
Conclusion and Future Directions
This compound presents promising biological activities that warrant further investigation. Future research should focus on:
- In vivo Studies : To assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Optimization of Structure : To enhance potency and selectivity for desired biological targets.
Properties
Molecular Formula |
C15H18F3N3O5 |
---|---|
Molecular Weight |
377.32 g/mol |
IUPAC Name |
ethyl 2-[(Z)-[amino(phenyl)methylidene]amino]oxy-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C15H18F3N3O5/c1-3-24-12(22)14(15(16,17)18,20-13(23)25-4-2)26-21-11(19)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,19,21)(H,20,23) |
InChI Key |
NGFQHOYWCRUQNM-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)OCC)O/N=C(/C1=CC=CC=C1)\N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)OCC)ON=C(C1=CC=CC=C1)N |
Origin of Product |
United States |
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